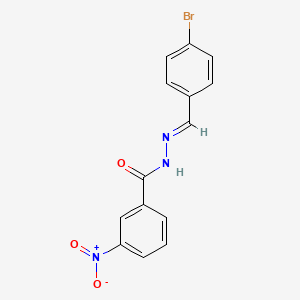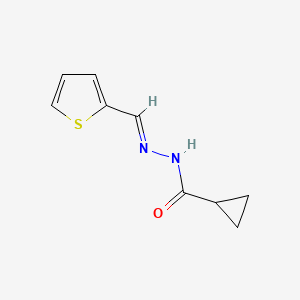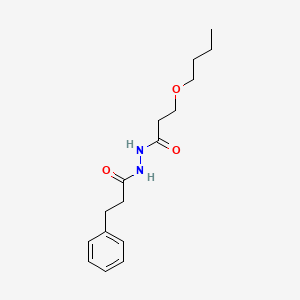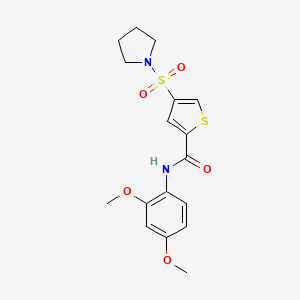
4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone" often involves multi-step organic reactions. For instance, the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine derivatives from 1-(amino(2-hydroxyphenyl)methyl)-2-naphthol showcases the complexity and intricacy of synthesizing such compounds (Csütörtöki et al., 2012).
Molecular Structure Analysis
The structural characterization of these compounds is crucial for understanding their chemical behavior. For example, the molecular structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was elucidated using X-ray diffraction, demonstrating the planarity of the piperazinedione ring and its coplanar arrangement with attached aromatic rings, which could be indicative of the structural features of "4-(3-hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone" (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives often participate in a variety of chemical reactions, which can alter their chemical properties significantly. For instance, the formation of piperazine derivatives as 5-HT7 receptor antagonists involves specific chemical modifications to the piperazine moiety to achieve desired biological activity (Yoon et al., 2008). Such reactions underscore the versatility and reactivity of the piperazine ring in these molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Piperidine and Piperazine Derivatives : A study by Csütörtöki et al. (2012) investigated the synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, offering insights into the structural and conformational properties of related compounds (Csütörtöki et al., 2012).
Pharmaceutical Applications
- Topical Drug Delivery : Research by Rautio et al. (2000) on the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid highlights the potential of these compounds in enhancing the delivery of drugs through the skin (Rautio et al., 2000).
Chemical and Biological Interactions
Fluorescent Ligands for Receptors : Lacivita et al. (2009) developed fluorescent ligands with piperazine structure for human 5-HT1A receptors. These compounds displayed high receptor affinity and fluorescence properties, useful for visualization in biological studies (Lacivita et al., 2009).
Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with piperazine components, showing good antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Materials Science and Photochemistry
- Luminescent Properties : Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimides, showing potential applications in materials science and photochemistry (Gan et al., 2003).
Eigenschaften
IUPAC Name |
4-(3-hydroxynaphthalene-2-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-7-9-19(10-8-15)25-13-16(2)24(14-22(25)27)23(28)20-11-17-5-3-4-6-18(17)12-21(20)26/h3-12,16,26H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMYZCQYPGXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3C=C2O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-2-naphthoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)


![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
